molecular formula C14H16N2O2S B12936123 Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate CAS No. 139062-36-5

Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate

Cat. No.: B12936123
CAS No.: 139062-36-5
M. Wt: 276.36 g/mol
InChI Key: KXYVYUDOHXGERI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate typically involves the reaction of indole derivatives with thiazolidine-4-carboxylic acid under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Biological Activity

Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a thiazolidine ring fused with an indole moiety, which is known for its significant pharmacological potential. The structural formula can be represented as follows:

C12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit notable antimicrobial properties. For example, a study evaluated various thiazolidine derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicated that certain derivatives had a minimal inhibitory concentration (MIC) ranging from 37.9 to 113.8 μM against these pathogens .

CompoundMIC (μM)MBC (μM)Target Strain
5d37.957.8MRSA
5g4386E. coli
5k248372P. aeruginosa

This table illustrates the effectiveness of selected compounds derived from thiazolidine against various bacterial strains, highlighting their potential as antimicrobial agents.

Anticancer Activity

The indole-thiazolidine framework has also been investigated for anticancer properties. A recent review highlighted that thiazolidinones exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound showed significant activity against breast cancer cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

The biological mechanisms underlying the activity of this compound are believed to involve:

  • Inhibition of DNA Synthesis : Some studies suggest that thiazolidine derivatives may interfere with DNA replication in bacterial cells.
  • Induction of Apoptosis : In cancer cells, these compounds can induce programmed cell death through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have documented the application of thiazolidine derivatives in clinical settings:

  • Study on MRSA : A clinical trial assessed the efficacy of a thiazolidine derivative in patients with MRSA infections, reporting a significant reduction in bacterial load after treatment .
  • Breast Cancer Treatment : A preclinical study demonstrated that a compound structurally related to this compound inhibited tumor growth in xenograft models of breast cancer .

Properties

CAS No.

139062-36-5

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

methyl 2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C14H16N2O2S/c1-18-14(17)12-8-19-13(16-12)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7,12-13,15-16H,6,8H2,1H3

InChI Key

KXYVYUDOHXGERI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CSC(N1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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